![molecular formula C10H10N2O2S B2423014 [5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1380440-85-6](/img/structure/B2423014.png)
[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Thiophene derivatives can undergo various reactions. For example, they can react with electrophiles, nucleophiles, or radicals .Physical And Chemical Properties Analysis
Thiophene derivatives generally have a variety of properties and applications. For example, they are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications
Antimicrobial Activity
Derivatives of similar compounds have shown significant antimicrobial activity against various strains of bacteria and fungi . This makes them potential candidates for the development of new antimicrobial drugs .
Antitumor Properties
Some derivatives have been tested for their antitumor properties . These compounds could potentially be used in the development of new cancer treatments .
Anti-inflammatory Activity
Indole derivatives, which share a similar structure to the compound , have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Antioxidant Activity
Indole derivatives have also shown antioxidant activity . This could make them useful in the development of treatments for diseases caused by oxidative stress .
Enzyme Inhibition
Certain derivatives have been found to inhibit various enzymes . This could have numerous applications in medicine, as many drugs work by inhibiting the action of specific enzymes .
Use in Organic Synthesis
Compounds similar to the one are widely used in organic synthesis. They can serve as a source of hydrazine, a reagent for the synthesis of organic compounds, and as a catalyst in organic reactions.
Ligand in Protein-Ligand Interactions
These compounds have also been used in biochemistry and drug discovery as a ligand in protein-ligand interactions. This could potentially lead to the development of new drugs.
Synthesis of Peptides
Finally, these compounds have been used as a reagent for the synthesis of peptides. This could have applications in the field of proteomics and drug discovery.
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It’s known that thiophene derivatives are utilized in industrial chemistry and material science . They have a prominent role in the advancement of organic semiconductors .
Result of Action
It’s known that molecules with the thiophene ring system exhibit many pharmacological properties .
Future Directions
properties
IUPAC Name |
2-(5-methyl-3-thiophen-2-yl-1H-pyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-7(5-9(13)14)10(12-11-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTZMESPESBVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2422934.png)
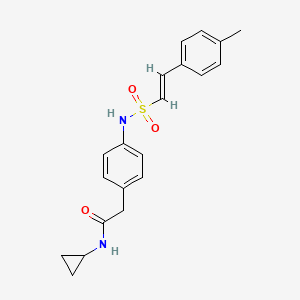
![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2422936.png)
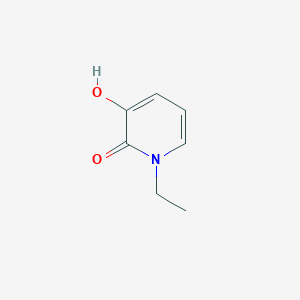


![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/no-structure.png)
![[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino] N-methylcarbamate](/img/structure/B2422944.png)
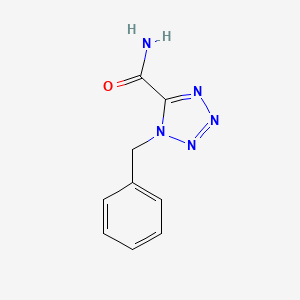
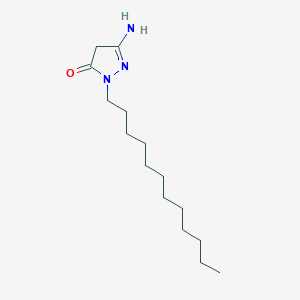
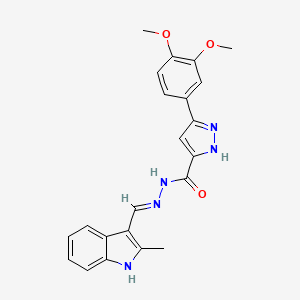
![2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2422954.png)